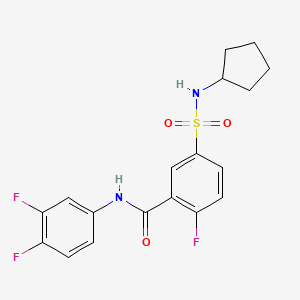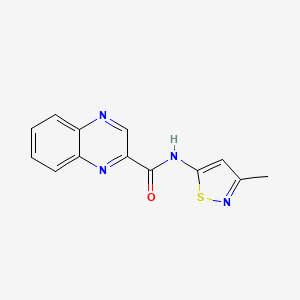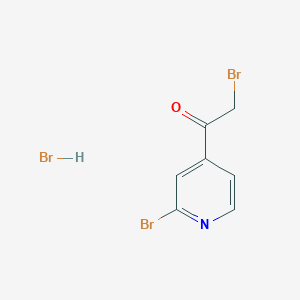
2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide is a chemical compound with the molecular formula C7H6Br2NO.BrH. It is a derivative of pyridine and is characterized by the presence of two bromine atoms attached to the ethanone and pyridinyl groups. This compound is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide typically involves the bromination of 1-(2-bromo-4-pyridinyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at a temperature range of 0-25°C to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound, such as amine or thiol derivatives.
Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.
Reduction Reactions: The major products are reduced derivatives such as alcohols.
科学的研究の応用
2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms in the compound act as leaving groups, allowing for substitution reactions to occur. The ethanone group can undergo oxidation or reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the pyridinyl ring and the presence of the bromine atoms.
類似化合物との比較
Similar Compounds
2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide: Similar in structure but with a different substitution pattern on the pyridinyl ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone Hydrobromide: Contains a pyrimidine ring instead of a pyridine ring.
2-Bromo-1-(2-pyridinyl)ethanone Hydrobromide: Similar in structure but with a different substitution pattern on the ethanone group.
Uniqueness
2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile reagent in chemical synthesis. The specific substitution pattern on the pyridinyl ring also contributes to its distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
2-bromo-1-(2-bromopyridin-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDBVMUFORKFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
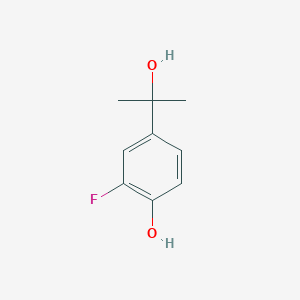
![N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2867766.png)
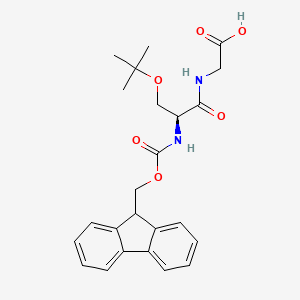



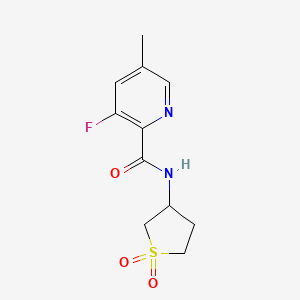
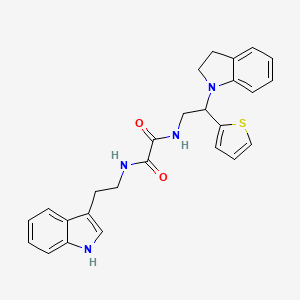
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)
